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Compound of Interest

1-(4-

Compound Name: Methoxyphenoxy)cyclohexanecarb
oxylic acid

CAS No.: 92865-03-7

Cat. No.: B1466438
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An In-Depth Technical Guide to the Structural Elucidation of 1-(4-
Methoxyphenoxy)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural
elucidation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. Designed for researchers,
scientists, and professionals in drug development, this document moves beyond procedural
lists to explain the scientific rationale behind the analytical choices. By integrating data from
Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy, we present a self-validating workflow that confirms the molecule's precise
architecture. Each section details the experimental protocols, expected data, and interpretive
logic, grounded in authoritative spectroscopic principles.
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Foundational Analysis: Molecular Formula and
Degrees of Unsaturation

Before embarking on advanced spectroscopic analysis, the first step is to determine the
molecular formula and the degrees of unsaturation. For 1-(4-
Methoxyphenoxy)cyclohexanecarboxylic acid, the molecular formula is C14H180s.[1][2] This
information is the cornerstone upon which all subsequent structural hypotheses are built.

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides immediate
insight into the number of rings and/or multiple bonds within the molecule. It is calculated as
follows:

DoU=C+1-(H/2)
For C1aH1803: DoU=14+1-(18/2)=6

A DoU of 6 is a significant clue. It strongly suggests the presence of an aromatic ring (which
accounts for 4 degrees: one ring and three double bonds) and two additional features, which
could be another ring or double bonds. In the proposed structure, these are accounted for by
the cyclohexyl ring (1 degree) and the carbonyl group (C=0) of the carboxylic acid (1 degree).

Functional Group Identification via Infrared (IR)
Spectroscopy

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in
a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the
molecule's constituent parts.

Expected IR Absorption Profile

The structure of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid contains three key
functional groups that yield highly characteristic IR signals: a carboxylic acid, an aryl ether, and
both aromatic and aliphatic C-H bonds.

o Carboxylic Acid (O-H Stretch): A very broad, strong absorption band is expected in the 2500-
3300 cm~1 region.[3][4] This characteristic breadth is due to extensive intermolecular
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hydrogen bonding (dimerization) of the carboxylic acid moieties.[4] This peak is often
superimposed on the C-H stretching frequencies.[4]

C-H Stretches: Sharp peaks for sp2-hybridized aromatic C-H bonds will appear just above
3000 cm™1 (typically 3000-3100 cm™~1), while sp3-hybridized aliphatic C-H bonds from the
cyclohexane and methoxy groups will appear just below 3000 cm~1 (typically 2850-3000
cm™1).[5]

Carbonyl (C=0 Stretch): An intense, sharp absorption is predicted between 1690-1760 cm™—1,
[4][5] For a carboxylic acid dimer, this peak is typically found near 1710 cm~1.[3]

Aromatic Ring (C=C Stretches): Two to three medium-intensity bands are expected in the
1450-1600 cm~1 region, confirming the presence of the benzene ring.[5][6]

Aryl Ether (C-O Stretch): A strong, characteristic absorption corresponding to the asymmetric
C-O-C stretch is expected around 1250 cm~1.[7]

Carboxylic Acid (C-O Stretch): A medium-intensity band for the C-O single bond stretch of
the carboxylic acid will appear in the 1210-1320 cm~1 range.[4][5]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to
subtract any atmospheric (COz, H20) or ambient signals from the sample spectrum.

Sample Application: Place a small amount of the solid 1-(4-
Methoxyphenoxy)cyclohexanecarboxylic acid sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of
4000-400 cm~1 with a resolution of 4 cm~2.
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» Data Processing: The instrument software will automatically perform the background

subtraction.

Data Summary Table: IR

Wavenumber (cm—?)

Intensity

Assignment

O-H Stretch (Carboxylic Acid

3300-2500 Strong, Very Broad ]
Dimer)[3][4]
~3030 Weak-Medium sp2 C-H Stretch (Aromatic)[6]
2960-2850 Medium sp3 C-H Stretch (Aliphatic)[5]
C=0 Stretch (Carboxylic Acid
~1710 Strong, Sharp )
Dimer)[3]
) C=C Stretches (Aromatic Ring)
1600-1450 Medium
[5]
Asymmetric C-O-C Stretch
~1250 Strong
(Aryl Ethen)[7]
) C-0O Stretch (Carboxylic Acid)
1320-1210 Medium

[4]

The combined presence of these bands provides compelling evidence for the proposed

structure's key functional components.

Mapping the Skeleton with Nuclear Magnetic

Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (*H) and carbon (:3C)

environments, allowing for the complete mapping of the molecular skeleton and the

confirmation of connectivity.

'H NMR Spectroscopy: Probing the Proton Environment

o Carboxylic Acid Proton (1H): A highly deshielded, broad singlet is expected far downfield,

typically between 10-12 ppm.[8] This proton is readily exchangeable and will disappear from
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the spectrum upon addition of a drop of D20 to the NMR tube.

o Aromatic Protons (4H): The 1,4-disubstituted (para) aromatic ring will give rise to a
characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic
region (6.8-7.5 ppm). The two protons ortho to the electron-donating methoxy group will be
more shielded (upfield) than the two protons ortho to the phenoxy oxygen.

» Methoxy Protons (3H): A sharp, distinct singlet integrating to three protons is expected
around 3.8 ppm.[9]

o Cyclohexyl Protons (10H): These protons will appear as a series of complex, overlapping
multiplets in the aliphatic region, likely between 1.2 and 2.5 ppm. The protons on the carbons
adjacent to the quaternary carbon will be the most deshielded within this group.[10][11]

13C NMR Spectroscopy: Defining the Carbon Framework

Carbonyl Carbon: The most deshielded carbon, appearing as a singlet around 175-185 ppm.
[8][12]

o Aromatic Carbons: Four signals are expected in the 114-158 ppm range. The two oxygen-
substituted quaternary carbons (C-O-CHs and C-O-Cyclohexyl) will be the most downfield.
The two protonated aromatic carbons will appear as distinct signals.

e Quaternary Cyclohexyl Carbon: The sp3 carbon bonded to the phenoxy oxygen and the
carboxyl group will be significantly deshielded relative to other aliphatic carbons.

e Methoxy Carbon: A characteristic signal around 55-56 ppm.[9]

o Cyclohexyl Carbons: Multiple signals for the five -CHz- groups of the cyclohexane ring are
expected in the 20-40 ppm range.

Experimental Protocol: NMR Sample Preparation and
Analysis

o Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm
NMR tube.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which is set to 0.00 ppm.

» Data Acquisition: Place the tube in the NMR spectrometer. Acquire the *H spectrum, followed
by the 13C spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz
spectrometer are typically sufficient.

e 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR
spectra such as COSY (*H-tH correlation), HSQC (direct 1H-13C correlation), and HMBC
(long-range *H-13C correlation). These experiments are critical for confirming the connectivity
between the phenoxy group and the specific quaternary carbon of the cyclohexane ring.

Data Summary Table: Predicted NMR Shifts
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Chemical Shift . . .
Data Type Multiplicity Integration Assignment
(3, ppm)
1H NMR ~11 Broad Singlet 1H -COOH
Aromatic H
~7.2 Doublet 2H (ortho to -O-
Cyclohexyl)
Aromatic H
~6.9 Doublet 2H
(ortho to -OCH5)
~3.8 Singlet 3H -OCHs
25-1.2 Multiplets 10H Cyclohexyl -CH2-
13C NMR ~180 Singlet - -COOH
~155 Singlet - Ar C-OCHs
) Ar C-O-
~152 Singlet -
Cyclohexyl
~120 Singlet - Ar CH
~115 Singlet - Ar CH
uaternar
~80 Singlet - Q Y
Cyclohexyl
~55 Singlet - -OCHs
40 - 20 Singlets - Cyclohexyl -CH2-

Confirmation by Mass Spectrometry (MS)

Mass spectrometry serves two primary functions: to confirm the molecular weight of the
compound and to provide structural evidence through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron lonization)

e Molecular lon (M*e): The spectrum should show a clear molecular ion peak at a mass-to-
charge ratio (m/z) of 234, corresponding to the molecular formula C14aH1s803.[1][13]
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» Key Fragmentation Pathways: The fragmentation of the molecular ion provides a roadmap of

the molecule's construction.

o Loss of Carboxyl Group: Alpha-cleavage resulting in the loss of the entire -COOH radical

(45 Da) is a common pathway for carboxylic acids, which would yield a fragment at m/z
189.[14]

Loss of Hydroxyl Radical: Loss of *OH (17 Da) from the carboxylic acid can produce a
prominent acylium ion at m/z 217.[14][15]

Ether Bond Cleavage: Cleavage of the C(cyclohexyl)-O bond is expected to be a major
fragmentation pathway, leading to the formation of a stable 4-methoxyphenoxy radical and
a cation at m/z 111, or more likely, the formation of the 4-methoxyphenol radical cation at
m/z 124.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for
the carboxylic acid itself due to the lack of a y-hydrogen on an alkyl chain, other complex
rearrangements within the cyclohexane ring can occur.[16][17]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the
compound is sufficiently volatile and thermally stable.

lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV). This will eject an electron from the molecule, forming the positively charged molecular
ion (M+s).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, characteristic ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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o Detection: The separated ions are detected, and their relative abundance is plotted against
their m/z value to generate the mass spectrum.

Visualization: Key Fragmentation Pathways
Ci13H1702%
- «OH (17 Da) m/z = 217

C13H170te
m/z = 189

C7H702*
m/z =123
C7HsO2%e
m/z = 124

Click to download full resolution via product page

C14H1803%e
m/z = 234

(Molecular Ion) - C7H110e

- C7H100

Caption: Predicted EI-MS fragmentation of the molecular ion (m/z 234).

Integrated Workflow and Final Confirmation

The definitive structural elucidation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is
achieved not by any single technique, but by the logical integration of all data streams.
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Initial Analysis

Mass Spectrometry
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MS Fragmentation
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Confirmed Structure:
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid
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Caption: Integrated workflow for structural elucidation.
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Conclusion: The calculated degree of unsaturation (DoU=6) aligns perfectly with the proposed
structure. IR spectroscopy confirms the presence of the critical carboxylic acid and aryl ether
functional groups. *H and 3C NMR spectroscopy provide an exact map of the carbon-hydrogen
framework, confirming the 1,4-disubstituted aromatic ring, the methoxy group, and the
substituted cyclohexane ring in their correct ratios and approximate chemical environments.
Finally, mass spectrometry validates the molecular weight and shows fragmentation patterns
consistent with the cleavage of the molecule's key bonds. The convergence of evidence from
these orthogonal analytical techniques allows for the unambiguous structural assignment of 1-
(4-Methoxyphenoxy)cyclohexanecarboxylic acid.
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